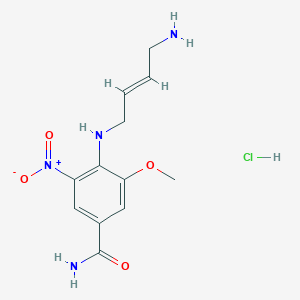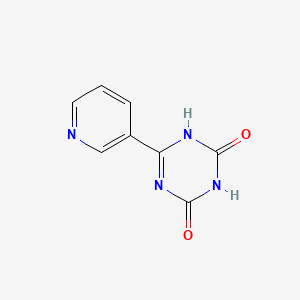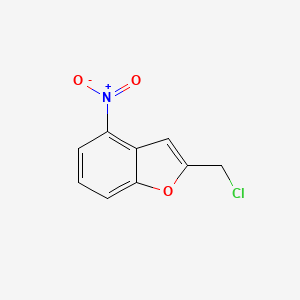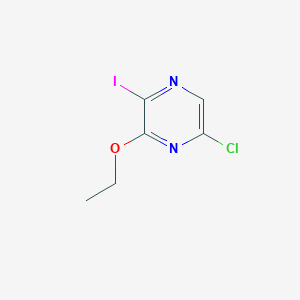
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate is a chemical compound with the molecular formula C₁₄H₁₆N₂O₄ and a molecular weight of 276.29 g/mol It is characterized by the presence of an ethyl ester group, an amino group, and a phthalimide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The phthalimide moiety can be reduced to form phthalic acid derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the phthalimide moiety may produce phthalic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phthalimide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)pentanoate
- Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)hexanoate
- Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)heptanoate
Uniqueness
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate is unique due to its specific molecular structure, which combines an ethyl ester group, an amino group, and a phthalimide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
7474-75-1 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C14H16N2O4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8,15H2,1H3 |
InChI-Schlüssel |
AZRITKQLVCDVCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
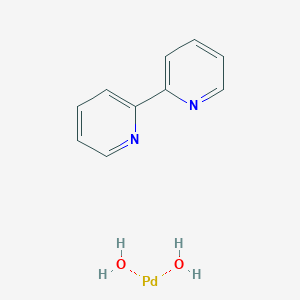
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)


